Cas no 956-02-5 (4'-Chlorochalcone)

4'-Chlorochalcone structure
4'-Chlorochalcone structure
Nome del prodotto:4'-Chlorochalcone
Numero CAS:956-02-5
MF:C15H11ClO
MW:242.700243234634
CID:40405
PubChem ID:5377008

4'-Chlorochalcone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
    • BENZILIDENE-4-CHLOROACETOPHENONE
    • (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE
    • 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl
    • 4'-Chlorochalcone
    • 2-Benzal-4'-chloroacetophenone
    • 2-Benzylidene-4'-chloroacetophenone
    • (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
    • Chalcone, 4'-chloro-
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-
    • Ketone, p-chlorophenyl styryl
    • Benzylidene p-chloroacetophenone
    • 4'-Chlorchalkon
    • (E)-4'-Chlorochalcone
    • HIINIOLNGCQCSM-IZZDOVSWSA-N
    • SBB055391
    • BBL003612
    • 4345AF
    • STK868560
    • RSC004702
    • Propenone, 1-(4-chlorophenyl)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-chloro- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone
    • 4-Chlorophenyl styryl ketone
    • 4′-Chlorochalcone
    • NSC 39788
    • p-Chlorophenyl styryl ketone
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-
    • DTXSID301313946
    • 22966-22-9
    • AKOS001483156
    • (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one
    • MFCD00016343
    • (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one
    • 956-02-5
    • LS-14366
    • trans-4a(2)-Chlorochalcone
    • CS-0116756
    • N10378
    • Z46033266
    • CHEMBL227561
    • Propenone, 1-(4-chlorophenyl)-3-phenyl-
    • EN300-222020
    • SCHEMBL196424
    • 3N-001
    • MDL: MFCD00016343
    • Inchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
    • Chiave InChI: HIINIOLNGCQCSM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1
    • BRN: 642281

Proprietà calcolate

  • Massa esatta: 242.05000
  • Massa monoisotopica: 242.05
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Carica superficiale: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.202 g/cm3
  • Punto di fusione: 95.0 and le 99.0 deg-C
  • Punto di ebollizione: 386.8 °C at 760 mmHg
  • Punto di infiammabilità: 212 °C
  • Indice di rifrazione: 1.632
  • PSA: 17.07000
  • LogP: 4.23610
  • Solubilità: Non determinato
  • λmax: 310(EtOH)(lit.)

4'-Chlorochalcone Informazioni sulla sicurezza

4'-Chlorochalcone Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

4'-Chlorochalcone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187396-100g
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one
956-02-5 98%
100g
¥701.00 2024-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-226862-25 g
4'-Chlorochalcone,
956-02-5
25g
¥684.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187396-25g
1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one
956-02-5 98%
25g
¥189.00 2024-04-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C870819-5g
4'-Chlorochalcone
956-02-5 98%
5g
¥136.00 2022-09-02
TRC
C382208-100mg
4'-Chlorochalcone
956-02-5
100mg
$ 75.00 2023-09-08
Fluorochem
011129-1g
4'-Chlorochalcone
956-02-5 95%
1g
£16.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153804-25G
4'-Chlorochalcone
956-02-5 >98.0%(HPLC)
25g
¥228.90 2023-09-03
Chemenu
CM277067-25g
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
956-02-5 95%
25g
$234 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C870819-25g
4'-Chlorochalcone
956-02-5 98%
25g
¥398.00 2022-09-02
Fluorochem
011129-250g
4'-Chlorochalcone
956-02-5 95%
250g
£270.00 2022-03-01

4'-Chlorochalcone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 24 h, 25 °C
Riferimento
Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study
Shrestha, Aarajana; Shrestha, Aastha; Park, Pil-Hoon; Lee, Eung-Seok, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  30 min, 55 °C
Riferimento
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 - 60 min, rt
Riferimento
Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives
Amato-Ocampo, Jonna; Carrillo, Rina; Kae, Helmut; Ashburn, Bradley O., International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  heated; 15 s, heated
Riferimento
Microwave assisted synthesis and antibacterial activity of chalcone derivatives
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., Asian Journal of Chemistry, 2012, 24(12), 5779-5781

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ;  10 h, 100 °C
Riferimento
Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light
Li, Peifeng; Xiao, Gang ; Zhao, Yilin; Su, Haijia, ACS Catalysis, 2020, 10(6), 3640-3649

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Riferimento
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 - 30 s, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Riferimento
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
Riferimento
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide ;  4 h, 30 °C
Riferimento
Ionic liquid catalyzed solvent-free synthesis of chalcone and its derivatives under mild conditions
Zhao, Qiu; Wang, Gang; Liao, Fuxia; Sha, Yifan; Xu, Fei; et al, Chinese Journal of Chemical Engineering, 2021, 33, 160-166

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Graphene (oxide) ;  4 h, rt
Riferimento
Graphene based material as a base catalyst for solvent free Aldol condensation and Knoevenagel reaction at room temperature
Islam, Sk Manirul; Roy, Anupam Singha; Dey, Ram Chandra; Paul, Sumantra, Journal of Molecular Catalysis A: Chemical, 2014, 394, 66-73

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 6 h, rt
Riferimento
Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion
Yu, Wenquan; Goddard, Cally; Clearfield, Elizabeth; Mills, Courtney; Xiao, Tong; et al, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric Epoxidation
Maeda, Katsuhiro; Tanaka, Kiyoshi; Morino, Kazuhide; Yashima, Eiji, Macromolecules (Washington, 2007, 40(19), 6783-6785

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Riferimento
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 2 - 3 h, 25 °C; overnight, cooled
Riferimento
Synthesis and antimicrobial activity of some α,β-unsaturated aromatic ketones
Bardia, Rahul; Rao, J. T., Asian Journal of Chemistry, 2004, 16(2), 1194-1196

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 35 °C
Riferimento
Synthesis of diazabicyclo compounds possessing an α-nitrolactam framework
Asahara, Haruyasu; Takeda, Shota; Saigo, Kazuhiko; Nishiwaki, Nagatoshi, Tetrahedron Letters, 2015, 56(19), 2504-2507

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Riferimento
Application of ultrasound irradiation in synthesis of chalcones
Huang, Dan; Jiang, Guo-Qing, Youji Huaxue, 2002, 22(12), 1057-1059

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence properties
Zhang, Dawei; Ren, Lu; Liu, Ailing; Zhang, Yumin; Lv, Yang; et al, Research on Chemical Intermediates, 2022, 48(3), 983-1001

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  90 s
Riferimento
Microwave-assisted synthesis of arylidene acetophenones
Khatun, Sheauly; Khan, M. Z. H.; Khatun, Khodeza; Sattar, M. A., Journal of Engineering (New York, 2013, 429785,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
Riferimento
Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates
Lee, Kilsung; Oh, Dong Young, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

4'-Chlorochalcone Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd